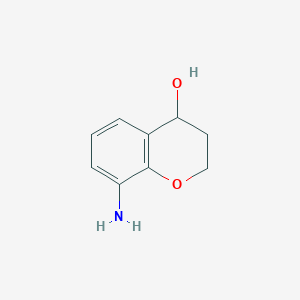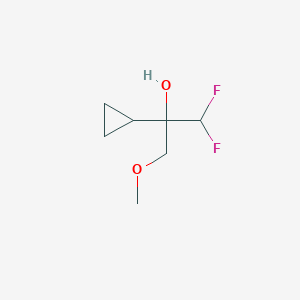![molecular formula C18H30BNO2 B1379916 Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine CAS No. 2246485-99-2](/img/structure/B1379916.png)
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s known that the compound can be synthesized through substitution reactions
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including those related to anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Result of Action
Similar compounds have shown a range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under dehydrating conditions. This reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid.
-
Attachment of the Phenyl Group: : The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where a phenylboronic acid derivative reacts with a halogenated dioxaborolane compound.
-
Introduction of the Butyl and Methyl Groups: : The final step involves the alkylation of the amine group with butyl and methyl halides under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
-
Reduction: : Reduction reactions can target the phenyl ring or the amine group, potentially leading to the formation of cyclohexyl derivatives or primary amines, respectively.
-
Substitution: : The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkoxides in the presence of a base.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Cyclohexyl derivatives or primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is used as a building block in the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the phenyl ring can lead to compounds with antibacterial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its role in drug development. Its derivatives can serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable but more reactive in certain conditions.
Pinacolborane: Contains a similar dioxaborolane ring but lacks the phenyl group, limiting its applications in cross-coupling reactions.
Butylboronic Acid: Similar in structure but without the methyl and phenyl groups, making it less versatile in synthetic applications.
Uniqueness
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is unique due to its combination of a stable dioxaborolane ring and a reactive phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both academic research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXMAMMHVNUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)






![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)


